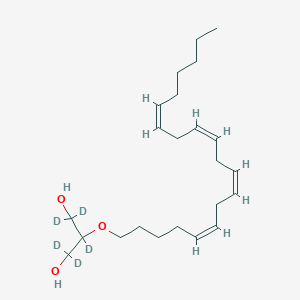

1,3-Dihydroxypropan-2-yl-1,1,2,3,3-d5 (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Arachidonyl Glycerol-d5 is a deuterated form of 2-Arachidonyl Glycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors. This compound is primarily used as an internal standard for the quantification of 2-Arachidonyl Glycerol in various analytical applications . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol, and it is present at relatively high levels in the central nervous system .

Vorbereitungsmethoden

The synthesis of 2-Arachidonyl Glycerol-d5 involves a two-step enzymatic process and chemical coupling. The process begins with the acylation of suitable 1,3-protected glycerol or glycidol precursors with an activated arachidonic acid derivative. This is followed by deprotection and separation of the isomeric arachidonoylglycerols . Commercial preparation often involves the use of immobilized lipase from Mucor miehei to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran . The same enzyme is used to remove the protective groups in positions 1 and 3, resulting in the formation of 2-Arachidonyl Glycerol-d5 without any isomerization to the more stable 1-Arachidonyl Glycerol .

Analyse Chemischer Reaktionen

2-Arachidonyl Glycerol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diacylglycerol lipase, phospholipase C, and fatty acid amide hydrolase . The major products formed from these reactions include monoacylglycerol and free fatty acids . For instance, the oxidation of 2-Arachidonyl Glycerol-d5 can lead to the formation of prostaglandins and other eicosanoids .

Wissenschaftliche Forschungsanwendungen

2-Arachidonyl Glycerol-d5 has a wide range of scientific research applications. In chemistry, it is used as an internal standard for the quantification of 2-Arachidonyl Glycerol in mass spectrometry and other analytical techniques . In biology, it is used to study the endocannabinoid system and its role in various physiological processes, including emotional state, pain sensation, and synaptic plasticity . In medicine, it is used to investigate the potential therapeutic effects of modulating the endocannabinoid system in conditions such as anxiety, addiction, and neurodegenerative diseases . In industry, it is used in the development of biosensors for the detection of endocannabinoids in biological samples .

Wirkmechanismus

2-Arachidonyl Glycerol-d5 exerts its effects by acting as an agonist for cannabinoid receptors, specifically CB1 and CB2 receptors . Upon binding to these receptors, it induces a rapid, transient increase in intracellular free calcium levels, which in turn modulates various signaling pathways involved in synaptic plasticity, reward, and addiction . The formation of 2-Arachidonyl Glycerol-d5 is mediated by the activities of phospholipase C and diacylglycerol lipase, which convert arachidonic acid-containing diacylglycerol into 2-Arachidonyl Glycerol .

Vergleich Mit ähnlichen Verbindungen

2-Arachidonyl Glycerol-d5 is similar to other endocannabinoids such as anandamide (arachidonoylethanolamide) and 2-Arachidonyl Glycerol . it is unique in its deuterated form, which makes it particularly useful as an internal standard in analytical applications . Other similar compounds include 1-Arachidonyl Glycerol, which is an isomer of 2-Arachidonyl Glycerol, and various synthetic analogs of endocannabinoids that are used to study the endocannabinoid system .

Eigenschaften

Molekularformel |

C23H40O3 |

|---|---|

Molekulargewicht |

369.6 g/mol |

IUPAC-Name |

1,1,2,3,3-pentadeuterio-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15-/i21D2,22D2,23D |

InChI-Schlüssel |

CUJUUWXZAQHCNC-VAQFDWGOSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)

![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)